
1,3-Oxathiolane, 2-(3-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Oxathiolane, 2-(3-nitrophenyl)- is an organosulfur compound with a five-membered heterocyclic ring containing both sulfur and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Oxathiolane, 2-(3-nitrophenyl)- can be synthesized through various methods. One common approach involves the reaction of nitroalkanes with elemental sulfur and oxiranes. This multicomponent reaction is typically catalyzed by silver salts and proceeds with high regioselectivity . Another method involves the use of isocyanides and elemental sulfur in the presence of oxiranes to form 1,3-oxathiolane-2-imine derivatives . The reaction conditions often include the use of solvents like HMPA at elevated temperatures (e.g., 55°C for 12 hours).
Industrial Production Methods
Industrial production of 1,3-oxathiolane derivatives often relies on scalable and efficient synthetic routes. The use of organocatalysts, such as nitromethane conjugate bases, has been reported to promote the cyclization of heterocyclic compounds with heterocumulenes under ambient conditions . This method offers advantages in terms of cost, low toxicity, and reduced sensitivity to moisture and oxygen.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Oxathiolane, 2-(3-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted oxathiolane derivatives.
Applications De Recherche Scientifique
1,3-Oxathiolane, 2-(3-nitrophenyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of herbicidal agents and other agrochemicals.
Mécanisme D'action
The mechanism of action of 1,3-Oxathiolane, 2-(3-nitrophenyl)- involves its interaction with specific molecular targets. For example, oxathiolane nucleosides inhibit viral reverse transcriptase enzymes, thereby preventing viral replication . The compound’s sulfur and oxygen atoms play a crucial role in its binding affinity and selectivity towards these enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Thiazolidine: Similar in structure but contains a nitrogen atom instead of oxygen.
1,3-Dithiolane: Contains two sulfur atoms in the ring.
1,3-Oxazolidine: Contains a nitrogen atom instead of sulfur.
Uniqueness
1,3-Oxathiolane, 2-(3-nitrophenyl)- is unique due to its combination of sulfur and oxygen atoms in the ring, which imparts distinct chemical reactivity and biological activity. Its nitrophenyl group further enhances its potential for various applications in medicinal chemistry and agrochemicals.
Propriétés
Numéro CAS |
85692-69-9 |
|---|---|
Formule moléculaire |
C9H9NO3S |
Poids moléculaire |
211.24 g/mol |
Nom IUPAC |
2-(3-nitrophenyl)-1,3-oxathiolane |
InChI |
InChI=1S/C9H9NO3S/c11-10(12)8-3-1-2-7(6-8)9-13-4-5-14-9/h1-3,6,9H,4-5H2 |
Clé InChI |
WQGYFUHTICWTFX-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(O1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine](/img/structure/B14421853.png)

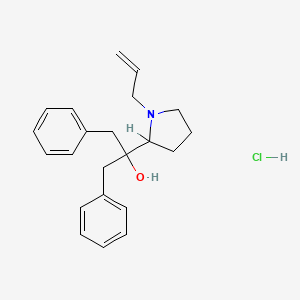
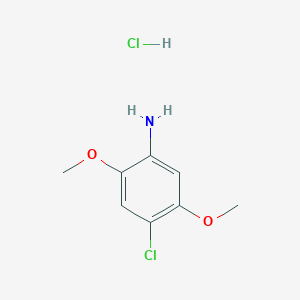

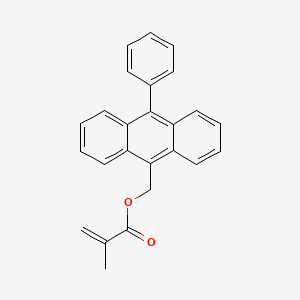
![2-[(Naphthalen-1-yl)methyl]-1,3-dithiane](/img/structure/B14421875.png)

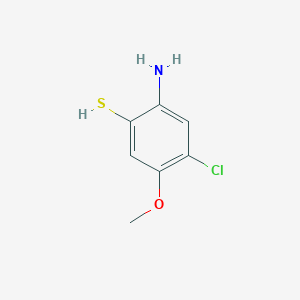

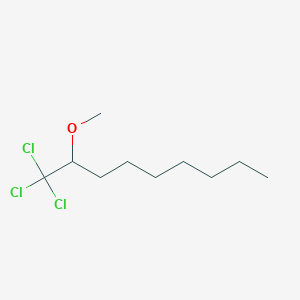
![N,N-Diethyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14421912.png)
